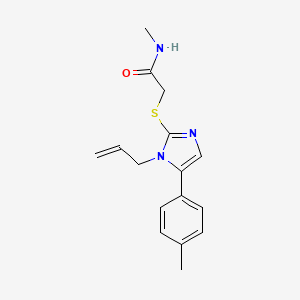
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical compound that belongs to the class of imidazole derivatives. It is commonly used in scientific research for its various biochemical and physiological effects. The compound is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in metal catalysis reactions. Additionally, the compound's antifungal and antibacterial properties are attributed to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of several species of fungi and bacteria. The compound also exhibits antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide in lab experiments include its stability, solubility in water and organic solvents, and its ability to form stable complexes with metal ions. However, the compound's potential toxicity and limited availability may be considered as limitations.
Orientations Futures
There are several future directions for research on 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide. One potential direction is the development of new metal catalysis reactions using the compound as a ligand. Additionally, further research on the compound's antifungal and antibacterial properties may lead to the development of new drugs for the treatment of infectious diseases. Furthermore, studies on the compound's antioxidant and anti-inflammatory properties may lead to its potential use in the treatment of various diseases. Finally, research on the compound's toxicity and potential side effects may be necessary for its safe use in scientific research and drug development.
Méthodes De Synthèse
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves several steps. The first step involves the reaction of p-toluidine with allyl bromide in the presence of sodium hydride to form N-allyl-p-toluidine. The second step involves the reaction of N-allyl-p-toluidine with carbon disulfide and sodium hydroxide to form N-allyl-5-(p-tolyl)-1H-imidazole-2-thiol. The final step involves the reaction of N-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with N-methylacetoacetamide in the presence of triethylamine to form 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide.
Applications De Recherche Scientifique
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has various scientific research applications. It is commonly used as a ligand in metal catalysis reactions. The compound also exhibits antifungal and antibacterial properties, making it a potential candidate for drug development. Additionally, it is used in the synthesis of other chemical compounds, such as imidazole derivatives and heterocycles.
Propriétés
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-9-19-14(13-7-5-12(2)6-8-13)10-18-16(19)21-11-15(20)17-3/h4-8,10H,1,9,11H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYYRQCKMZDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

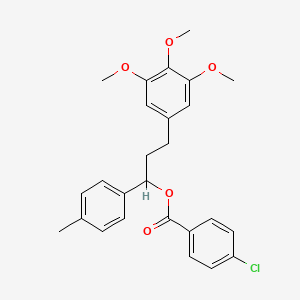
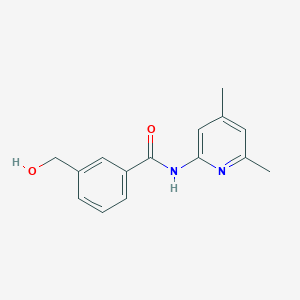

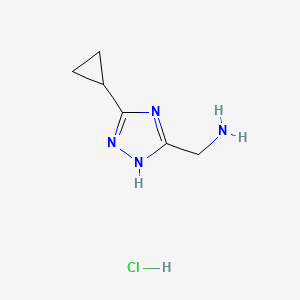
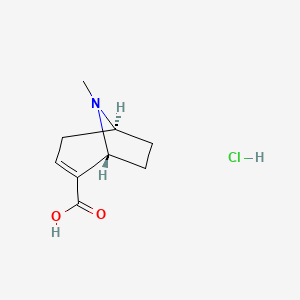
![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)
![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)
![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)
![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)
